molecular formula C12H16O3 B8628899 Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate

Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate

Cat. No.: B8628899
M. Wt: 208.25 g/mol
InChI Key: LDSSZAKPTWIXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate is a phenylacetate ester derivative of high interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and building block for the rational design of new chemotherapeutic agents and other bioactive molecules. Its molecular structure, featuring both an ester group and a phenolic hydroxyl group on the aromatic ring, makes it a valuable precursor in the synthesis of more complex chemical entities. Researchers utilize this compound in the exploration of novel pharmaceutical candidates, including potential antibacterials and anticancers. As a standard in analytical chemistry, it aids in method development using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-3-10-6-5-9(7-11(10)13)8-12(14)15-4-2/h5-7,13H,3-4,8H2,1-2H3

InChI Key

LDSSZAKPTWIXGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)OCC)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate vs. Methyl 2-(2-hydroxyphenyl)acetate Structural Differences: The latter lacks the ethyl group and has a hydroxyl at C2 instead of C3. The methyl ester reduces lipophilicity compared to the ethyl ester.
  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Structural Differences: An amino group replaces the ethyl group at C4.
  • Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

    • Structural Differences : Halogens (Cl, F) at C4 and C3, with a hydroxyl on the acetate chain.
    • Impact : Halogens increase molecular weight and lipophilicity (higher logP), while the hydroxyl may confer acidity (pKa ~3–4) .

Heterocyclic vs. Phenyl Systems

  • Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
    • Structural Differences : A benzofuran ring replaces the phenyl group, with bromo and ethyl-sulfinyl substituents.
    • Impact : The benzofuran system enhances π-π stacking (observed in crystal structures) and may improve thermal stability. The sulfinyl group introduces chirality and polarity .

Ester Group Modifications

  • Methyl 2-(4-hydroxy-3-methylphenyl)acetate
    • Structural Differences : Methyl ester and methyl substituent at C3.
    • Impact : Reduced steric bulk compared to ethyl esters may enhance crystallinity and melting point .

Physicochemical Properties and Stability

Compound Key Substituents Molecular Weight (g/mol) logP (Estimated) Stability Notes
This compound 4-Ethyl, 3-OH 208.25 2.1–2.5 Moderate stability; prone to hydrolysis under acidic/alkaline conditions
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate 3-NH2, 4-OH 195.20 1.2–1.6 Basic amino group increases solubility in aqueous acids
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate 4-Cl, 3-F, 2-OH 232.64 2.8–3.2 Halogens enhance metabolic stability; hydroxy group increases acidity
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate 4-CF3 232.20 3.0–3.5 Electron-withdrawing CF3 group reduces electrophilic reactivity

Preparation Methods

Friedel-Crafts Alkylation and Acetylation

A foundational approach involves introducing the ethyl group at the 4-position of the aromatic ring through Friedel-Crafts alkylation. Starting with 3-hydroxyphenylacetic acid, the hydroxyl group is protected as a methoxy ether using dimethyl sulfate under basic conditions. The protected intermediate undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride (AlCl₃), directing the ethyl group to the para position relative to the methoxy group. Subsequent demethylation with hydrobromic acid (HBr) regenerates the hydroxyl group, yielding 2-(4-ethyl-3-hydroxyphenyl)acetic acid. Final esterification with ethanol in acidic media (e.g., H₂SO₄) produces the target compound.

Reaction Conditions

  • Alkylation : 0–5°C, 12 h, AlCl₃ (1.2 equiv), ethyl chloride (1.5 equiv).

  • Demethylation : 110°C, 48% HBr, 6 h.

  • Esterification : 80°C, 8 h, H₂SO₄ (0.1 equiv), ethanol (excess).

Directed Ortho-Metalation Strategy

Directed metalation techniques offer precise control over substituent placement. Using tert-butoxycarbonyl (Boc) protection for the hydroxyl group, the aromatic ring is treated with n-butyllithium (n-BuLi) at -10°C in tetrahydrofuran (THF), generating a lithiated intermediate at the 4-position. Quenching with ethyl iodide introduces the ethyl group, followed by Boc deprotection with trifluoroacetic acid (TFA). Acetic acid formation via Kolbe-Schmitt carboxylation and subsequent esterification completes the synthesis.

Key Data

  • Lithiation : -10°C, 1 h, n-BuLi (2.5 equiv).

  • Ethylation : Ethyl iodide (1.2 equiv), 0°C, 2 h.

  • Yield : 68% over four steps.

Biocatalytic Reduction Approaches

Enzymatic Asymmetric Reduction

Adapting methodologies from ethyl 4-chloro-3-hydroxybutanoate synthesis, keto reductase (KRED) and glucose dehydrogenase (GDH) catalyze the asymmetric reduction of a prochiral ketone intermediate. For Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate, 2-(4-ethyl-3-ketophenyl)acetic acid is reduced to the corresponding alcohol using KRED (3–8% w/w), GDH (2:3 ratio to KRED), and NADPH (0.1–0.3% w/w) in a phosphate-buffered system (pH 6.0–7.5). Ethyl acetate serves as the solvent, and glucose acts as the hydrogen donor. The alcohol intermediate is acetylated enzymatically or chemically to yield the final product.

Optimized Parameters

  • Temperature : 28–33°C.

  • Reaction Time : 6–10 h.

  • Yield : 85–92% (crude).

Immobilized Enzyme Systems

Immobilizing KRED on silica gel or chitosan beads enhances reusability and stability. A 10-cycle reuse study showed <5% activity loss, improving cost-efficiency for large-scale production.

Regioselective Functionalization Strategies

Nitro Group as a Directing Group

Nitration of 3-hydroxyphenylacetic acid at the 4-position, followed by catalytic hydrogenation (Pd/C, H₂), generates 3-hydroxy-4-aminophenylacetic acid. Diazotization and hydrolysis replace the amine with a hydroxyl group, enabling ethylation via SN2 displacement with ethyl bromide.

Critical Steps

  • Nitration : HNO₃/H₂SO₄, 0°C, 1 h.

  • Diazotization : NaNO₂, HCl, 0°C.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the esterification step, achieving 95% conversion compared to 72% under conventional heating.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Friedel-Crafts Alkylation68%Simple reagents, scalableLow regioselectivity
Biocatalytic Reduction92%High enantiopurity, mild conditionsEnzyme cost, purification challenges
Directed Metalation75%Precise regiocontrolCryogenic conditions, moisture-sensitive
Microwave-Assisted95%Rapid, energy-efficientSpecialized equipment required

Purification and Characterization

Solvent Extraction and Distillation

Post-reaction mixtures are extracted with ethyl acetate (3 × 200 mL), dried over Na₂SO₄, and concentrated under reduced pressure. Vacuum distillation (0.1 mbar, 120°C) isolates the ester with >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.55 (s, 2H, CH₂CO), 2.60 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, CH₃), 1.15 (t, J=7.6 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O) .

Q & A

Q. Optimization Strategies :

  • Temperature control : Reactions conducted at 273 K minimize side reactions (e.g., ester hydrolysis) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) yields ~80% purity, with recrystallization improving crystallinity .

Q. Table 1: Synthesis Yields Under Varied Conditions

CatalystTemperature (K)SolventYield (%)
DMAP273Chloroform80
Triethylamine298Dichloromethane65
None273THF45

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., hydroxyl proton at δ 9.8–10.2 ppm, ethyl group splitting patterns) .
  • X-ray Crystallography : Resolves molecular geometry. For example, monoclinic crystals (space group P21/cP2_1/c) with unit cell parameters a=12.582(4)a = 12.582(4) Å, b=14.790(5)b = 14.790(5) Å confirm steric effects of substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+[M+H]^+ at m/zm/z 223.0974) .

Q. Software Tools :

  • SHELXL : Refinement of crystallographic data (Rgt_{gt}(F) = 0.0464) .

How can researchers address contradictions in reported biological activities of this compound analogs?

Advanced Research Question
Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
  • Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Use HPLC (≥95% purity) for reliable bioassays .

Q. Methodological Recommendations :

  • Standardized Protocols : Follow CLSI guidelines for MIC assays.
  • Comparative Controls : Include structurally similar compounds (e.g., ethyl 2-(3-hydroxy-4-methylphenyl)acetate) to isolate substituent effects .

What strategies enhance regioselectivity during the synthesis of this compound?

Advanced Research Question
Regioselectivity challenges arise from competing substitution patterns. Solutions include:

  • Directing Groups : Introduce nitro or methoxy groups to guide hydroxyl/ethyl placement. For example, nitration at the 4-position directs subsequent ethylation .
  • Protection-Deprotection : Protect hydroxyl groups with acetyl or benzyl groups during alkylation steps .

Case Study :
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate synthesis achieved 85% regioselectivity using nitration followed by catalytic hydrogenation .

How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Advanced Research Question
X-ray data reveal:

  • Hydrogen Bonding : The hydroxyl group forms O–H···O bonds (2.68–2.72 Å), stabilizing the crystal lattice .
  • Steric Effects : Ethyl groups induce torsional strain (C–C–C angles ~112°), impacting solubility and reaction kinetics .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP21/cP2_1/c
Unit Cell Volume3979(2) ų
Z (Molecules/Unit)8

What computational or experimental methods validate the thermodynamic stability of this compound?

Advanced Research Question

  • DFT Calculations : Predict Gibbs free energy of formation and optimize ground-state geometry .
  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (~180°C), correlating with ester group stability .

Q. Reference Data :

  • Ethyl acetate derivatives exhibit gas-phase proton affinities of ~804.7 kJ/mol, influencing acid-catalyzed reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.